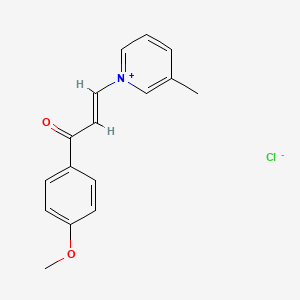

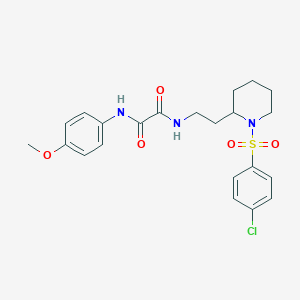

![molecular formula C12H8ClF3N2OS B2545467 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide CAS No. 400088-72-4](/img/structure/B2545467.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including thrombin inhibition and anticancer properties. The related compounds often contain chloro, fluoro, or trifluoromethyl groups on a pyridine or thienyl ring, which are connected to an acetamide moiety. These structural motifs are common in medicinal chemistry due to their potential interaction with biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves linear synthesis routes or reactions with halogen-containing compounds. For instance, 2-(2-Chloro-6-fluorophenyl)acetamides are synthesized using difluoroethylamine substituents and have shown potent thrombin inhibition . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and characterized by various spectroscopic methods, including LCMS, IR, and NMR . Cyanothioacetamide has been used to afford thioxohydropyridine-3-carbonitriles, which are precursors for thienopyridines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was determined using these methods . The crystal structure of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was also determined by single-crystal X-ray diffraction . These analyses are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo further transformations. For example, 2-(acetoacetamido)pyridines have been reacted with phosgene to yield novel pyrido[1,2-a]pyrimidin-4-ones . Substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides have been prepared starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides and have shown to be strong herbicide antidotes . These reactions demonstrate the versatility of the acetamide moiety in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often influenced by their substituents. For example, the introduction of a trifluoromethyl group can significantly affect the compound's lipophilicity and metabolic stability, which are important parameters in drug design . The presence of halogen atoms can also influence the binding affinity to biological targets, as seen in thrombin inhibitors . The crystallographic data provide insights into the molecular conformation and potential intermolecular interactions, which are relevant for understanding the compound's behavior in a biological context .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound and its derivatives have been extensively studied for their synthesis and subsequent chemical reactions. For example, Abdel-Monem et al. (2001) explored the synthesis of new 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines through various reactions, including intramolecular Thorpe-Ziegler cyclization, leading to compounds with potential for further chemical transformations (Abdel-Monem, Mohamed, & Bakhite, 2001). Similarly, the work by Dotsenko et al. (2019) on substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides demonstrates the synthesis and reactions of these compounds, highlighting their utility as herbicide antidotes based on their structural confirmations through X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).

Biological Activity

Research into the biological activity of derivatives of this compound has shown promising results. For instance, Zhou Bing-se (2013) designed and synthesized novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituents of 1,3,4-thiadiazole, which exhibited antifungal and insecticidal activities. This study underscores the potential of these compounds in agricultural applications (Zhou, 2013).

Metabolic Stability Improvement

Stec et al. (2011) conducted studies on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. Their work demonstrates the pharmaceutical application of such compounds in enhancing drug stability and efficacy (Stec et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2OS/c13-8-3-7(12(14,15)16)4-18-10(8)9(11(17)19)6-1-2-20-5-6/h1-5,9H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBJLUPAAYMMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

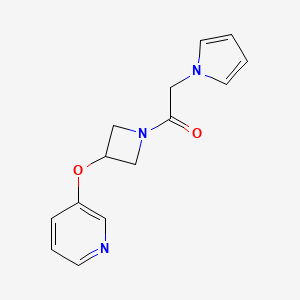

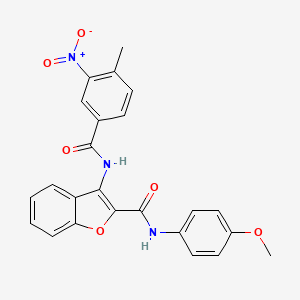

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2545384.png)

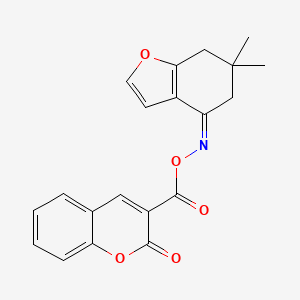

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

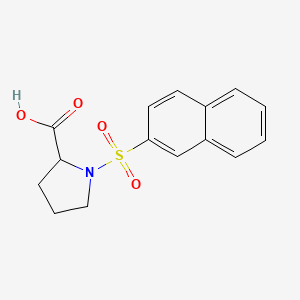

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2545386.png)

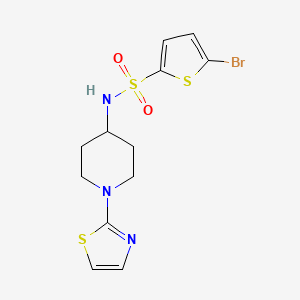

![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)

![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)

![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)